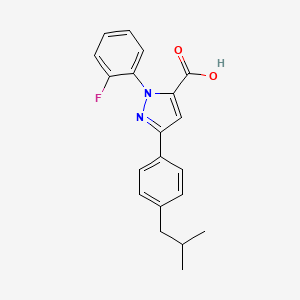

1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 618103-04-1

Cat. No.: VC7919223

Molecular Formula: C20H19FN2O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618103-04-1 |

|---|---|

| Molecular Formula | C20H19FN2O2 |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | 2-(2-fluorophenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C20H19FN2O2/c1-13(2)11-14-7-9-15(10-8-14)17-12-19(20(24)25)23(22-17)18-6-4-3-5-16(18)21/h3-10,12-13H,11H2,1-2H3,(H,24,25) |

| Standard InChI Key | PXWZTMBUCQXVSW-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3F |

| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3F |

Introduction

1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and applications in medicinal chemistry, particularly as anti-inflammatory, anticancer, and antioxidant agents. The specific structure of this compound includes a fluorophenyl group, an isobutylphenyl group, and a carboxylic acid moiety attached to the pyrazole ring, which contributes to its chemical reactivity and biological properties.

Structural Features

The molecular structure of 1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid can be described as follows:

-

Core Structure: A pyrazole ring (a five-membered heterocycle containing two nitrogen atoms).

-

Substituents:

-

A fluorophenyl group at position 1.

-

An isobutylphenyl group at position 3.

-

A carboxylic acid group at position 5.

-

These substituents influence the compound's physicochemical properties, such as hydrophobicity, acidity, and molecular interactions.

Synthesis Pathways

The synthesis of pyrazole derivatives often involves cyclization reactions between hydrazines and diketones or their equivalents. For this compound:

-

Starting Materials:

-

Hydrazine derivatives (e.g., phenylhydrazine).

-

β-diketones or α,β-unsaturated ketones with appropriate substituents.

-

-

Reaction Conditions:

-

Acidic or basic catalysts.

-

Solvents such as ethanol or dimethylformamide (DMF).

-

-

Steps:

-

Condensation of the hydrazine with the diketone.

-

Cyclization to form the pyrazole ring.

-

Functionalization to introduce the carboxylic acid group.

-

Biological Activities

Pyrazole derivatives are widely studied for their pharmacological properties. While specific data on 1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is limited, similar compounds exhibit:

-

Anti-inflammatory Activity: Pyrazoles are key scaffolds in nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.

-

Antioxidant Properties: The presence of electron-donating or withdrawing groups can enhance radical scavenging activities.

-

Anticancer Potential: Pyrazoles have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.

Applications in Medicinal Chemistry

The structural framework of this compound makes it a potential candidate for drug design due to:

-

Selective Targeting: The fluorophenyl group enhances binding affinity through halogen bonding.

-

Drug-Like Properties: The isobutyl side chain contributes to hydrophobic interactions in biological systems.

-

Synthetic Versatility: The carboxylic acid group allows for conjugation with other bioactive molecules.

Research Findings and Future Directions

Although specific studies on this compound are scarce, research on related pyrazole derivatives highlights its potential:

-

Antioxidant Studies: Compounds with similar structures have demonstrated significant DPPH radical scavenging activity .

-

Anticancer Research: Pyrazoles have been tested against colorectal carcinoma cells with promising results .

-

Structure-Activity Relationship (SAR): Modifications at the fluorophenyl and isobutylphenyl groups could optimize biological activity.

Future research should focus on:

-

Detailed pharmacokinetic and pharmacodynamic studies.

-

Exploration of its role as a COX-2 inhibitor or other enzyme targets.

-

Development of derivatives with improved solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume